molecular formula C7H6BrCl B1273142 4-Bromo-2-chlorotoluene CAS No. 89794-02-5

4-Bromo-2-chlorotoluene

Cat. No. B1273142
CAS RN: 89794-02-5
M. Wt: 205.48 g/mol
InChI Key: LIFMTDJMLRECMX-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a molecule that contains a benzene ring substituted with bromine and chlorine atoms as well as a methyl group. This compound has been synthesized and analyzed using different spectroscopic and computational methods to understand its structure and reactivity .

Synthesis Analysis

The synthesis of 4-Bromo-2-chlorotoluene has been achieved through a multi-step process starting from 4-bromo-2-nitrotoluene. The nitro group is first reduced to an amine, yielding 5-bromo-2-methylaniline. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction, which introduces the chlorine atom. An improvement to this method includes the addition of cuprous chloride before the sodium nitrite, which has been shown to increase the overall yield to 68% .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chlorotoluene has been extensively studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman. These studies have provided detailed information on the optimized geometrical structures, vibrational frequencies, and normal modes of vibration. Theoretical calculations using density functional methods have shown good agreement with experimental data. The influence of the bromine and chlorine atoms, as well as the methyl group on the geometry of the benzene ring, has been discussed .

Chemical Reactions Analysis

4-Bromo-2-chlorotoluene participates in various chemical reactions due to the presence of reactive halogen atoms. It has been used as a substrate in Pd-catalyzed Suzuki cross-coupling reactions to produce a variety of derivatives with moderate to good yields. These derivatives have been analyzed for their reactivity, electronic properties, and non-linear optical properties through computational studies . Additionally, the compound has been involved in gold-catalyzed rearrangements and Diels-Alder reactions, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chlorotoluene have been characterized through different analytical techniques. The dissociative electron attachment to this compound and its isomers has been studied, revealing a pronounced temperature effect on the ion yields of the halogenides formed. The potential energy curves for the abstraction of Cl- and Br- have been calculated, providing insight into the bond-breaking process . Furthermore, the compound's electronic properties, such as HOMO and LUMO energies, have been calculated, indicating intramolecular charge transfer. The first-order hyperpolarizability and natural bonding orbital analysis have also been performed to understand the stability and electronic distribution within the molecule .

Scientific Research Applications

  • Organic Synthesis

    • “4-Bromo-2-chlorotoluene” can be used as a building block in organic synthesis . It can be involved in various chemical reactions to produce other compounds.
  • Preparation of Other Compounds

    • “4-Bromo-2-chlorotoluene” can be used in the preparation of other compounds. For example, it can be used in the preparation of "4-chloro-2-methylbenzophenone" .
  • Preparation of Benzyl Chloride

    • “4-Bromo-2-chlorotoluene” can potentially be used in the preparation of benzyl chloride .
  • Preparation of Benzaldehyde

    • “4-Bromo-2-chlorotoluene” can potentially be used in the preparation of benzaldehyde .
  • Preparation of Benzoyl Chloride

    • “4-Bromo-2-chlorotoluene” can potentially be used in the preparation of benzoyl chloride .
  • Preparation of Chlorobenzonitrile

    • “4-Bromo-2-chlorotoluene” can potentially be used in the preparation of chlorobenzonitrile .

Safety And Hazards

4-Bromo-2-chlorotoluene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, seek medical advice .

Future Directions

While specific future directions for 4-Bromo-2-chlorotoluene are not mentioned in the sources, it’s worth noting that this compound could have potential applications in various fields of research due to its chemical properties .

properties

IUPAC Name

4-bromo-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFMTDJMLRECMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370792
Record name 4-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorotoluene

CAS RN

89794-02-5
Record name 4-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Mahmoodi-Darian, SE Huber, A Mauracher… - The Journal of …, 2018 - pubs.aip.org
… dependence of Cl − and Br − formation upon DEA to 2-bromo-5-chlorotoluene (2-Br-5-Cl-toluene), 5-bromo-2-chlorotoluene (5-Br-2-Cl-toluene), and 4-bromo-2-chlorotoluene (4-Br-2-Cl…
Number of citations: 4 pubs.aip.org
WC Fu, TF Jamison - Organic letters, 2019 - ACS Publications
… Although low chemoselectivity and product yields were observed when dichloro- or dibromotoluene was used, favorable results were obtained using 4-bromo-2-chlorotoluene. …
Number of citations: 35 pubs.acs.org
JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1996 - ACS Publications
A novel series of terphenyl methyl sulfones and sulfonamides have been shown to be highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide analogs 17 …
Number of citations: 155 pubs.acs.org
TP Smith, IW Windsor, KT Forest… - Journal of medicinal …, 2017 - ACS Publications
… 4-Bromo-2-chlorotoluene (1.0 g, 4.8 mmol) was dissolved in 1:1 water/tert-butanol (20 mL). KMnO 4 (1.53 g, 9.7 mmol) was added to the resulting solution, and the reaction mixture was …
Number of citations: 26 pubs.acs.org
MI Carpinteiro, I Rodríguez, R Cela, M Ramil - Journal of Chromatography A, 2009 - Elsevier
… Standards of 2-chlorotoluene (2CT), 4-chlorotoluene (4CT), 2,4-dichlorotoluene (24DCT), 2,6-dichlorotoluene (26DCT), 4-bromo-2-chlorotoluene (4Br2CT) and 1,2,4-trichlorobenzene (…
Number of citations: 9 www.sciencedirect.com
CCC Johansson Seechurn, SL Parisel… - The Journal of Organic …, 2011 - ACS Publications
… 4-Bromo-2-chlorotoluene (217 μL, 1.6 mmol); N-methylaniline (217 μL, 2.0 mmol); NaOt-Bu (230 mg, 2.4 mmol); Pd(crotyl)Q-PhosCl (7.2 mg, 0.008 mmol, 0.5 mol %); toluene (2.0 mL). …
Number of citations: 132 pubs.acs.org
T Seifert, M Malo, T Kokkola, EJL Steen… - Bioorganic & Medicinal …, 2020 - Elsevier
… Attempts to obtain a dihalogenated precursor for saccharin synthesis via chlorosulfonation of 4-bromo-2-chlorotoluene yielded only the non-desired isomer, with the sulfonyl chloride …
Number of citations: 6 www.sciencedirect.com
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
Series of 1,2-diarylimidazoles has been synthesized and found to contain highly potent and selective inhibitors of the human COX-2 enzyme. The paper describes a short synthesis of …
Number of citations: 262 pubs.acs.org
PP de Castro, GMF Batista… - Current Topics in …, 2023 - ingentaconnect.com
… The use of 4bromo-2-chlorotoluene directed chemoselective carbonnitrogen cross-coupling. Imatinib was prepared in 58% yield and with a productivity of 0.663 mmol h-1. The use of a …
Number of citations: 2 www.ingentaconnect.com
AS Burange, SM Osman, R Luque - Iscience, 2022 - cell.com
Multi-step organic syntheses of various drugs, active pharmaceutical ingredients, other pharmaceutically and agriculturally important compounds have already been reported using flow …
Number of citations: 16 www.cell.com

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